2-Methoxy-11H-indolo[3,2-c]quinoline
Overview
Description
2-Methoxy-11H-indolo[3,2-c]quinoline is a heterocyclic compound with the molecular formula C16H12N2O.
Mechanism of Action
Target of Action
Related indoloquinoline compounds have been found to exhibit cytotoxic and antiviral activities . This suggests that the compound may interact with cellular targets that play a role in these biological processes.
Mode of Action
It’s known that related indoloquinoline compounds can inhibit virus-induced cytopathic effects and reduce viral progeny yields . This suggests that 2-Methoxy-11H-indolo[3,2-c]quinoline may interact with its targets in a way that disrupts the life cycle of viruses.
Biochemical Pathways
Related compounds have been found to cause changes in key proteins of the pi3k/akt/mtor cell signaling pathway . This pathway plays a crucial role in regulating the cell cycle, and its disruption can lead to cytotoxic effects.
Result of Action
Related compounds have been found to exhibit antiviral effects, effectively inhibiting virus-induced cytopathic effects and reducing viral progeny yields . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-Methoxy-11H-indolo[3,2-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to altered metabolic pathways . Additionally, this compound can bind to DNA, affecting the replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival . This modulation can lead to changes in gene expression, promoting or inhibiting the expression of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. One of the key mechanisms is the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition can lead to DNA damage and cell death, making it a potential candidate for anticancer therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, it can be metabolized into various derivatives, each with distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it interacts with DNA and exerts its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the nucleus allows it to interact with DNA and influence transcription processes . Additionally, its presence in the mitochondria can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-Methoxy-11H-indolo[3,2-c]quinoline involves a gold-catalyzed reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with aldehydes. This method is noted for its high regioselectivity and mild reaction conditions . Another approach involves the SnCl4-catalyzed cyclization of indole-3-carbaldehyde oximes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-11H-indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, particularly at the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various indole derivatives.
Scientific Research Applications
2-Methoxy-11H-indolo[3,2-c]quinoline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
11H-indolo[3,2-c]quinoline: Lacks the methoxy group, which may affect its biological activity and solubility.
6H-indolo[2,3-b]quinoline: Different structural isomer with distinct chemical properties.
Cryptolepine: A natural indoloquinoline alkaloid with known antimalarial activity.
Uniqueness
2-Methoxy-11H-indolo[3,2-c]quinoline is unique due to its methoxy group, which can influence its electronic properties and biological activity. This modification can enhance its solubility and potentially improve its efficacy in various applications .
Properties
IUPAC Name |
2-methoxy-11H-indolo[3,2-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-19-10-6-7-14-12(8-10)16-13(9-17-14)11-4-2-3-5-15(11)18-16/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIGYQXWDYYTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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